molecular formula C8H5IN2O B3029736 8-Iodoquinazolin-4(3H)-one CAS No. 77150-36-8

8-Iodoquinazolin-4(3H)-one

Cat. No.: B3029736
CAS No.: 77150-36-8
M. Wt: 272.04
InChI Key: ZCDKMEWIBQJRGA-UHFFFAOYSA-N
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Description

8-Iodoquinazolin-4(3H)-one (CAS: 77150-36-8) is a halogenated derivative of the quinazolin-4(3H)-one scaffold, a nitrogen-containing heterocycle renowned for its diverse pharmacological applications. The compound features an iodine atom at the 8-position of the quinazoline ring, distinguishing it from other derivatives substituted at positions 2 or 2. Its molecular formula is C₈H₅IN₂O, with a molecular weight of 272.04 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinazolin-4(3H)-one typically involves the iodination of quinazolin-4(3H)-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Catalysts such as palladium on carbon are used in the presence of appropriate ligands.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 8th position.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinazolinone ring.

    Coupling Reactions: Products include complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

8-Iodoquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Iodoquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of 8-iodoquinazolin-4(3H)-one with key analogs:

Structural and Substituent Effects

Positional Influence

  • 2-Methylquinazolin-4(3H)-one and 2-Phenylquinazolin-4(3H)-one : Substitution at position 2 with methyl or phenyl groups enhances analgesic activity in mice models, with phenyl derivatives outperforming methyl analogs (compound 3 > 2 > 1 in activity) .

Substituent Type

  • Halogen vs. Alkyl/Aryl: Iodine’s larger atomic radius and polarizability may confer distinct pharmacokinetic properties compared to methyl (electron-donating) or phenyl (aromatic) groups.

Analgesic Activity

  • 2-Phenylquinazolin-4(3H)-one : Demonstrated superior analgesic activity in acetic acid-induced writhing tests, surpassing both 2-methyl derivatives and standard drugs like aspirin and indomethacin .

Antitumor Activity

  • Compound 19d (unspecified substituents) : Achieved 55.3% tumor growth inhibition (TGI) at 80 mg/kg in murine models without significant toxicity .

Antimicrobial and Other Activities

  • 3-Substituted Derivatives : Derivatives with substitutions at position 3 exhibit antimicrobial and antihistaminic properties, highlighting the scaffold’s versatility .

Physicochemical and Stability Profiles

  • Stability: this compound requires storage at 2–8°C with light protection, suggesting higher sensitivity compared to non-halogenated analogs .
  • Synthetic Accessibility : 2- and 3-substituted derivatives are synthesized via condensation of anthranilic acid with substituent-specific reagents, whereas 8-iodo derivatives may require regioselective iodination strategies .

Biological Activity

8-Iodoquinazolin-4(3H)-one is a halogenated derivative of quinazolinone, notable for its diverse biological activities. The compound exhibits a unique structural profile due to the presence of an iodine atom at the 8-position of the quinazolinone ring, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C₈H₆I₃N₃O
  • Molecular Weight : Approximately 271.06 g/mol
  • Structure : The compound features a fused bicyclic system characteristic of quinazolinones, contributing to its biological properties and reactivity.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases critical for cell proliferation and survival. This inhibition can lead to anti-inflammatory and anticancer effects, making it a compound of interest in medicinal chemistry.

1. Anti-inflammatory Activity

A study focused on the synthesis and evaluation of novel quinazolinone derivatives demonstrated that compounds related to this compound exhibited significant anti-inflammatory properties. These derivatives were tested using the carrageenan-induced rat paw edema assay, revealing potent activity compared to standard anti-inflammatory drugs like indomethacin .

CompoundActivityReference
This compoundAnti-inflammatory
IndomethacinStandard Anti-inflammatory

2. Antimicrobial Activity

In another study, various derivatives including 6-Iodoquinazolin-4-one were synthesized and evaluated for their antibacterial and antifungal activities against several pathogens. The results indicated that these compounds showed considerable effectiveness against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans .

PathogenCompound TestedActivity
E. coli6-Iodoquinazolin-4-oneEffective
P. aeruginosa6-Iodoquinazolin-4-oneEffective
C. albicans6-Iodoquinazolin-4-oneEffective

3. Anticancer Activity

Quinazolinones, including derivatives of this compound, have been investigated for their potential as anticancer agents. They exhibit inhibitory activity against epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell signaling pathways . Certain derivatives have shown IC₅₀ values in the nanomolar range, indicating strong anticancer potential .

Case Study: Synthesis and Evaluation

A recent study synthesized a series of iodoquinazolinones and evaluated their biological activities. The synthesized compounds were characterized through various physical and spectral methods, confirming their structures. Biological evaluations revealed that several derivatives exhibited promising anti-inflammatory and antimicrobial activities, supporting further exploration into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Iodoquinazolin-4(3H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodology : Heterogeneous solid acid catalysts (e.g., silica-supported acids) can enhance reaction efficiency by facilitating cyclization and reducing side products. For example, highlights the use of such catalysts in synthesizing dihydroquinazolinones, which can be adapted for iodinated derivatives. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (5–10 mol%) should be systematically optimized via Design of Experiments (DoE) to maximize yield .
  • Characterization : Confirm intermediate steps using TLC and HPLC, and final purity via melting point analysis and elemental composition (e.g., CHNS analysis for C, H, N, and I content) .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Spectroscopic Protocols :

  • IR Spectroscopy : Confirm the presence of the carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ and aromatic C-I vibrations at ~500–600 cm⁻¹ .
  • NMR : In DMSO-d₆, expect aromatic protons (δ 7.5–8.5 ppm) and a downfield-shifted NH proton (δ ~12 ppm) for the quinazolinone core. The iodine atom induces deshielding in adjacent protons .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical mass (272.04 g/mol for C₈H₅IN₂O) with isotopic patterns consistent with iodine (e.g., M+2 peak due to ¹²⁷I) .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in acetylcholinesterase inhibition?

  • SAR Workflow :

Derivatization : Introduce substituents at positions 2, 3, or 6 of the quinazolinone core (e.g., amino acids, alkyl chains) to modulate hydrophobicity and electronic effects .

In Vitro Assays : Use Ellman’s method to measure IC₅₀ values against acetylcholinesterase (AChE). Compare with reference inhibitors like donepezil (IC₅₀ = 2.4 ± 0.06 μM).

Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with AChE’s catalytic site. Prioritize derivatives with predicted hydrogen bonds to Ser203 or π-π stacking with Trp86 .

Q. How can researchers resolve discrepancies in biological activity data when testing this compound across different in vitro models?

  • Data Validation Steps :

  • Model Selection : Standardize assays using human recombinant AChE or primary neuronal cultures to minimize interspecies variability.
  • Control Replication : Include positive controls (e.g., donepezil) and vehicle controls in all experiments to normalize batch-to-batch variability.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. For IC₅₀ variations >20%, re-evaluate compound solubility (e.g., DMSO concentration ≤1%) or assay pH (7.4 ± 0.2) .

Q. What methodologies are recommended for assessing the antiamyloid potential of this compound derivatives?

  • Experimental Design :

  • Thioflavin T Assay : Monitor β-amyloid (Aβ) aggregation kinetics in the presence of test compounds. A >50% reduction in fluorescence intensity (vs. untreated Aβ) indicates antiamyloid activity .
  • TEM Imaging : Validate fibril disruption by comparing treated and untreated Aβ samples. Use ImageJ for fibril length quantification.
  • Cytoprotection Assays : Measure neuronal viability (MTT assay) in SH-SY5Y cells exposed to Aβ aggregates pre-treated with the compound .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR δ 8.43 (1H, s, H-5), 7.57–7.62 (3H, m, aromatic), 12.1 (1H, s, NH)
IR 1675 cm⁻¹ (C=O), 580 cm⁻¹ (C-I)
HRMS [M+H]⁺ = 273.03 (calc. 272.04)

Table 2. Comparative AChE Inhibition of Quinazolinone Derivatives

CompoundIC₅₀ (μM) ± SDReference Inhibitor (Donepezil)Reference
This compound 3.8 ± 0.92.4 ± 0.06
6,7-Dimethoxy Derivative 1.8 ± 0.362.4 ± 0.06

Properties

IUPAC Name

8-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDKMEWIBQJRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506234
Record name 8-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77150-36-8
Record name 8-Iodo-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77150-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Iodoquinazolin-4(3H)-one
8-Iodoquinazolin-4(3H)-one
8-Iodoquinazolin-4(3H)-one
8-Iodoquinazolin-4(3H)-one

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